Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate is a chemical compound with the molecular formula C12H15FN2O4 and a molecular weight of 270.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-fluoro-2-nitrobenzyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and continuous monitoring of reaction parameters to ensure consistent product quality. The purification process may also involve additional steps such as recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 5-fluoro-2-aminophenylmethylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-fluoro-2-nitrobenzylamine and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding or electrostatic interactions. The fluoro group can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate: Similar structure but with a bromo group instead of a nitro group.
Tert-butyl N-[(4-fluoro-2-methoxy-5-nitrophenyl)methyl]carbamate: Similar structure but with a methoxy group in addition to the nitro and fluoro groups.
Uniqueness
Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate is unique due to the presence of both the fluoro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-6-9(13)4-5-10(8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOBWTLIRAOIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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